PEG3 Spacer Length Balances Flexibility and Conformational Restriction for Optimal PROTAC Ternary Complex Formation
NH-bis(PEG3-t-butyl ester) contains three ethylene glycol repeat units per arm. Literature indicates that PEG linkers with 4–8 ethylene glycol units provide a balance between flexibility and stability, with shorter homologues imposing greater conformational restriction [1]. While direct head-to-head activity data between PEG3-, PEG2-, and PEG4-containing PROTACs are not available, class-level inference suggests that the PEG3 spacer of this compound positions it within a therapeutically relevant length window—shorter than the commonly used PEG4 linker, which may confer enhanced binding cooperativity in certain ternary complex geometries.
| Evidence Dimension | PEG repeat unit count (linker length/flexibility) |
|---|---|
| Target Compound Data | 3 PEG units per arm |
| Comparator Or Baseline | NH-bis(PEG2-Boc) (2 units) and NH-bis(PEG4-Boc) (4 units) |
| Quantified Difference | Not directly quantified; class-level knowledge establishes that PEG length increments alter end-to-end distance and conformational entropy. |
| Conditions | PROTAC ternary complex formation; linker length optimization studies. |
Why This Matters
Enables precise tuning of linker length to optimize degradation efficiency without the excessive flexibility of longer linkers.
- [1] BOC Sciences. (2025). Why PEG4, PEG6, and PEG8 Remain the Gold Standard Linkers in Targeted Protein Degradation. View Source
